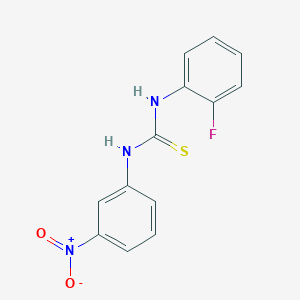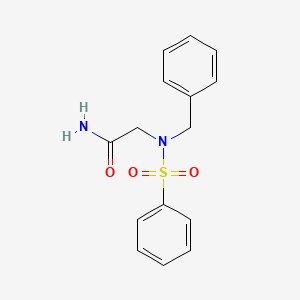
N'-(3-furylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-furylmethylene)benzohydrazide, commonly known as FFBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFBH is a yellow crystalline powder that is synthesized by the reaction between 3-furylcarboxaldehyde and benzohydrazide.
Mechanism of Action
The mechanism of action of FFBH is not fully understood. However, studies have suggested that FFBH inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. FFBH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FFBH has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. FFBH has also been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. Additionally, FFBH has been shown to have antibacterial properties against gram-positive bacteria.
Advantages and Limitations for Lab Experiments
FFBH has several advantages for lab experiments. It is easy to synthesize, and the yield of the reaction is relatively high. FFBH is also stable under normal laboratory conditions. However, FFBH has some limitations. It is not soluble in water, which makes it difficult to use in aqueous solutions. FFBH is also sensitive to light, which can affect its stability.
Future Directions
There are several future directions for the study of FFBH. One direction is to further investigate its anti-inflammatory properties and its potential use as an anti-inflammatory agent. Another direction is to study its anti-cancer properties and its potential use as an anti-cancer agent. Additionally, FFBH can be modified to improve its solubility and stability, which would make it more useful for laboratory experiments. Finally, FFBH can be used as a fluorescent probe for the detection of metal ions, and further studies can be conducted to explore its potential in this area.
Conclusion:
In conclusion, FFBH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFBH is synthesized by the reaction between 3-furylcarboxaldehyde and benzohydrazide, and it has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. FFBH has several advantages for laboratory experiments, but it also has some limitations. There are several future directions for the study of FFBH, which include further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use as a fluorescent probe for the detection of metal ions.
Synthesis Methods
FFBH is synthesized by the reaction between 3-furylcarboxaldehyde and benzohydrazide in the presence of a catalyst. The reaction takes place under reflux in ethanol, and the product is obtained in the form of yellow crystals. The yield of the reaction is around 80%.
Scientific Research Applications
FFBH has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. FFBH has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(11-4-2-1-3-5-11)14-13-8-10-6-7-16-9-10/h1-9H,(H,14,15)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIADADCRXRUJE-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)



![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)

![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)

![2-[(4-methylbenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5830933.png)
![3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)
![3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830939.png)
